molecular formula C23H30N2O2 B6121443 Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate

Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate

Cat. No.: B6121443
M. Wt: 366.5 g/mol
InChI Key: SDAFDLHVLJZYSF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a phenylpropyl group, a pyridinylmethyl group, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound in drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-phenylpropyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate
  • Ethyl 3-(3-phenylpropyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylate
  • Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-2-carboxylate

Uniqueness

Ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the pyridinylmethyl group at the 4-position of the piperidine ring, in particular, may influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

ethyl 3-(3-phenylpropyl)-1-(pyridin-4-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-2-27-22(26)23(13-6-10-20-8-4-3-5-9-20)14-7-17-25(19-23)18-21-11-15-24-16-12-21/h3-5,8-9,11-12,15-16H,2,6-7,10,13-14,17-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFDLHVLJZYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=CC=NC=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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